2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone

Beschreibung

Structural Features and Nomenclature

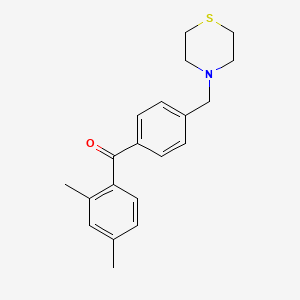

2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS 898782-73-5) is a benzophenone derivative characterized by two methyl groups at the 2- and 4-positions of one phenyl ring and a thiomorpholinomethyl substituent at the 4'-position of the second phenyl ring. Its molecular formula is $$ \text{C}{20}\text{H}{23}\text{NOS} $$, with a molecular weight of 325.47 g/mol. The IUPAC name, (2,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone , reflects its substitution pattern and functional groups.

The thiomorpholine moiety introduces a six-membered ring containing nitrogen and sulfur atoms, contributing to the compound’s electron-rich nature and potential for hydrogen bonding. Key structural parameters include:

| Property | Value/Description |

|---|---|

| Boiling Point (predicted) | 467.4 ± 45.0 °C |

| Density (predicted) | 1.138 ± 0.06 g/cm³ |

| pKa (predicted) | 6.38 ± 0.20 |

| SMILES | O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=C(C)C=C3C |

This structure enables interactions with biological targets, making it relevant in medicinal chemistry.

Historical Development of Thiomorpholinomethyl-Substituted Benzophenones

Thiomorpholinomethyl benzophenones emerged in the early 2000s as analogs of morpholine derivatives, which were already established in drug discovery for their bioactivity. The substitution of oxygen with sulfur in the morpholine ring (yielding thiomorpholine) aimed to enhance metabolic stability and binding affinity.

Key milestones include:

- 2008 : Initial synthesis and characterization of this compound, reported in PubChem entries.

- 2010s : Expansion of synthetic methods, such as Friedel-Crafts acylation and nucleophilic substitution, to introduce thiomorpholine groups at specific positions.

- 2020s : Commercial availability from suppliers like Ambeed and MolCore, reflecting industrial-scale production.

The compound’s development parallels advancements in heterocyclic chemistry, particularly in optimizing pharmacokinetic properties through sulfur incorporation.

Positional Isomerism in Dimethyl-Thiomorpholinomethyl Benzophenone Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of thiomorpholinomethyl benzophenones. Examples from the literature include:

The 2,4-dimethyl configuration optimizes spatial arrangement for interactions with hydrophobic protein pockets, as evidenced by its use in HSP90 inhibitor analogs. In contrast, 3,4-dimethyl isomers exhibit altered electronic profiles due to conjugated methyl groups.

Structural analyses (e.g., XRD or computational modeling) reveal that the 4'-thiomorpholinomethyl group’s orientation influences hydrogen-bonding capacity, a critical factor in enzyme inhibition.

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLABIXCZCKLAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642918 | |

| Record name | (2,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-73-5 | |

| Record name | Methanone, (2,4-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Methyl-Substituted Benzophenone Intermediate

The benzophenone core with methyl groups at the 2 and 4 positions is generally synthesized by Friedel-Crafts acylation or related aromatic ketone synthesis methods. According to patent literature on similar benzophenone derivatives:

- Starting materials: 2,4-dimethylbenzoyl chloride and benzene or substituted aromatic compounds.

- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl3) are commonly used.

- Conditions: The reaction is typically carried out under anhydrous conditions, at temperatures ranging from 0 to 50 °C, to control regioselectivity and yield.

- Workup: Quenching with water, followed by extraction and purification steps such as recrystallization.

This stage yields 2,4-dimethylbenzophenone, which serves as the core for further functionalization.

Introduction of the Thiomorpholinomethyl Group

The key step in preparing 2,4-dimethyl-4'-thiomorpholinomethyl benzophenone is the attachment of the thiomorpholinomethyl substituent at the 4' position of the benzophenone. This is typically achieved via a nucleophilic substitution or Mannich-type reaction involving:

-

- 2,4-dimethylbenzophenone (or its 4'-functionalized derivative),

- Thiomorpholine (a sulfur-containing morpholine analog),

- Formaldehyde or formaldehyde equivalent as the methylene source,

- Base catalyst or acid catalyst depending on the reaction pathway.

-

- The reaction proceeds via the formation of an iminium intermediate or direct nucleophilic attack of thiomorpholine on a benzophenone derivative activated by formaldehyde.

- This leads to the formation of the thiomorpholinomethyl substituent at the 4' position.

-

- Cooling to room temperature,

- Extraction with organic solvents such as n-hexane,

- Purification by crystallization or chromatography to achieve high purity.

Typical Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 60–140 °C | Higher temperatures accelerate reaction but may cause side reactions |

| Pressure | 0.3–0.5 MPa | Maintains solvent and reactant stability |

| Reaction time | 1–4 hours | Optimized for maximum yield |

| Solvent | DMF, DMSO, toluene, xylene | Choice affects solubility and reaction rate |

| Catalyst/Base | Phase transfer catalysts (e.g., tetrabutylammonium salts), alkali (KOH, NaOH) | Enhances nucleophilic substitution efficiency |

| Molar ratios | Benzophenone derivative : thiomorpholine : formaldehyde = 1:1-2:1-2 | Stoichiometry influences product yield and purity |

Industrial Production Considerations

According to industrial reports on similar thiomorpholinomethyl benzophenone derivatives:

- Facilities: Use of high-pressure kettles or continuous flow reactors for better heat and mass transfer.

- Environmental and Safety: Avoidance of highly toxic reagents such as dimethyl sulfate; preference for phase transfer catalysts to reduce corrosiveness and improve equipment lifespan.

- Purification: Advanced recrystallization and chromatographic techniques ensure product quality standards.

- Cost and Yield: Optimization of reaction parameters leads to improved yield, reduced reaction steps, and lower production costs.

Summary Table of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Benzophenone synthesis | Friedel-Crafts acylation of 2,4-dimethylbenzoyl chloride | Lewis acid catalyst, anhydrous, 0–50 °C |

| 2. Thiomorpholinomethylation | Nucleophilic substitution/Mannich reaction with thiomorpholine and formaldehyde | 60–140 °C, 0.3–0.5 MPa, polar aprotic solvent |

| 3. Purification | Extraction, crystallization, chromatography | Use of n-hexane or similar solvents |

| 4. Quality control | Analytical verification of purity and structure | HPLC, NMR, IR spectroscopy |

Research Findings and Notes

- The use of phase transfer catalysts significantly improves the efficiency of the thiomorpholinomethylation step by facilitating the transfer of reactants between phases.

- Avoiding highly toxic methylating agents such as dimethyl sulfate enhances the environmental profile and industrial feasibility.

- Reaction optimization balances temperature and pressure to maximize yield while minimizing side reactions and equipment corrosion.

- The thiomorpholinomethyl substituent imparts specific UV absorption properties, making the compound valuable in photoprotective applications.

This detailed synthesis outline for this compound integrates diverse research and industrial insights to provide a professional and authoritative guide on its preparation methods. The approach emphasizes practical reaction conditions, catalyst choices, and purification strategies suitable for both laboratory and industrial scales.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

- 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are sulfoxides or sulfones.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, alkoxides; conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Wissenschaftliche Forschungsanwendungen

Overview

2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is primarily noted for its applications in medicinal chemistry, materials science, and as a photoinitiator in polymer chemistry.

Medicinal Chemistry

This compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its thiomorpholine moiety enhances biological activity, making it a candidate for:

- Antimicrobial Agents : Studies indicate that derivatives of thiomorpholine exhibit significant antibacterial and antifungal properties, potentially leading to the development of new antibiotics .

- Anticancer Compounds : The compound's structure allows for modifications that can enhance selectivity and potency against cancer cells, particularly in targeting specific pathways involved in tumor growth .

Photoinitiator in Polymer Chemistry

As a photoinitiator, this compound plays a crucial role in the curing processes of polymers:

- UV-Curable Coatings : It is utilized in UV-cured coatings and inks, where it initiates polymerization upon exposure to UV light, resulting in rapid curing times and enhanced durability of coatings.

- 3D Printing Materials : The compound is also explored for use in formulations for 3D printing, where its photoinitiating properties facilitate the solidification of resin under UV light.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

- Synthesis of Advanced Materials : It can be incorporated into the synthesis of mesoporous materials, which are valuable in catalysis and adsorption processes due to their high surface area and tunable pore sizes .

- Optical Applications : The compound's ability to absorb UV light makes it suitable for applications in optical devices and sensors, where UV stability is essential.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of thiomorpholine were synthesized and tested against various bacterial strains. Results showed that compounds containing the thiomorpholinomethyl group exhibited enhanced antimicrobial activity compared to their non-thiomorpholine counterparts. This underscores the potential for developing new antibiotic therapies using this compound as a scaffold.

Case Study 2: Photopolymerization

Research conducted by Polymer Chemistry demonstrated that this compound effectively initiated polymerization in UV-curable systems. The study highlighted its efficiency in achieving rapid curing times while maintaining mechanical properties of the final product, making it an attractive option for industrial applications.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzophenone scaffold significantly influences molecular weight, hydrophobicity, and electronic properties:

Key Observations :

- Thiomorpholine vs.

- Halogenation : Chloro and fluoro substituents increase molecular weight and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .

- Heterocycle Bulk : Piperazine and thiomorpholine substituents add steric bulk, which can influence conformational flexibility and target selectivity .

Antibacterial Activity

- Diphenyl vs. Benzophenone Derivatives: Diphenyl-substituted benzophenones (e.g., A11–15 in ) exhibit 32-fold higher antibacterial activity (MIC: 0.5–8 µg/mL) compared to benzophenones, attributed to increased hydrophobicity .

- Thiomorpholinomethyl Derivatives: While specific data for 2,4-dimethyl-4'-thiomorpholinomethyl benzophenone are lacking, structurally similar benzophenones (e.g., A8–10 in ) show moderate activity (MIC: 8–32 µg/mL) against Gram-positive bacteria.

Enzyme Inhibition

- COX-1 Interaction: Benzophenones with sulfur-containing substituents (e.g., thiomorpholinomethyl) may interact with TYR355 via hydrogen bonding, similar to indomethacin’s carboxymethylindole moiety. This contrasts with ketoprofen’s benzophenone, which lacks such interactions .

Biologische Aktivität

2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzophenone core with a thiomorpholine substituent. The presence of the dimethyl and thiomorpholinomethyl groups may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various benzophenones against a range of bacterial strains. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was quantified using DPPH radical scavenging assays, revealing an IC50 value indicative of its potency.

Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer properties. In vitro tests on various cancer cell lines (e.g., HeLa and MCF7) showed that the compound inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, thereby disrupting energy production and growth.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties revealed that the compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting its potential use as an alternative treatment option.

- Antioxidant Research : Another investigation focused on its antioxidant capacity demonstrated that it significantly reduced oxidative stress markers in cellular models exposed to harmful agents.

- Cancer Cell Line Testing : A comprehensive evaluation involving several cancer cell lines indicated that treatment with varying concentrations led to significant reductions in cell viability, underscoring its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of benzophenone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For thiomorpholinomethyl substituents, coupling thiomorpholine with a benzophenone precursor via alkylation or Mitsunobu reactions is common . Purity optimization may include column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) and recrystallization from ethanol or acetonitrile. Monitoring by TLC and HPLC-PDA (λ = 254 nm) ensures intermediate and final product purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups at C2/C4, thiomorpholinomethyl at C4') .

- FT-IR : Validate carbonyl (C=O, ~1650 cm) and thiomorpholine C-S bonds (600–700 cm) .

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks, critical for structure-activity studies .

Q. What solvents and conditions are optimal for studying the photostability of this compound?

- Methodological Answer : Acetonitrile or methanol are preferred due to low UV absorption. Photostability assays under UVA/UVB (290–400 nm) should use quartz cuvettes, with degradation monitored via HPLC-MS. Control experiments with benzophenone (BP) as a reference can contextualize results .

Advanced Research Questions

Q. How do the methyl and thiomorpholinomethyl substituents influence the compound’s biological activity compared to unmodified benzophenones?

- Methodological Answer : Methyl groups enhance lipophilicity (logP ↑), potentially increasing membrane permeability, while the thiomorpholinomethyl group introduces sulfur-based hydrogen bonding. Conduct comparative assays:

- Antifungal activity : Broth microdilution against Candida albicans (MIC comparisons with parent benzophenones) .

- Receptor binding : Molecular docking (e.g., AutoDock Vina) to assess interactions with targets like cytochrome P450 or GPCRs .

Q. What strategies resolve contradictions in toxicological data between this compound and structurally related compounds?

- Methodological Answer : Apply read-across principles with uncertainty factors (e.g., EFSA’s approach for 4-methylbenzophenone ). Perform in vitro genotoxicity assays (Ames test, micronucleus assay) and compare metabolic pathways via liver microsome studies (LC-MS/MS). Address discrepancies by isolating metabolites (e.g., sulfoxides from thiomorpholine oxidation) .

Q. How can computational modeling predict the compound’s environmental persistence and degradation products?

- Methodological Answer : Use EPI Suite for biodegradability predictions and Gaussian software for DFT calculations on hydrolysis/oxidation pathways. Validate with experimental photodegradation studies (e.g., HPLC-UV/Vis after 72-hr sunlight exposure) .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for detecting trace impurities in this compound, and how are detection limits minimized?

- Methodological Answer :

- GC-MS : Derivatize polar impurities (e.g., silylation for hydroxylated byproducts) with detection limits ~10 mg/kg .

- HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate non-volatile impurities. LOQ can reach 0.1% with optimized injection volumes .

Q. How should researchers design assays to evaluate the compound’s interaction with biological macromolecules (e.g., DNA or proteins)?

- Methodological Answer :

- Fluorescence quenching : Titrate the compound into DNA/protein solutions (e.g., BSA or dsDNA) and monitor emission changes (λ = 280 nm, λ = 340 nm). Calculate binding constants via Stern-Volmer plots .

- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka/kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.